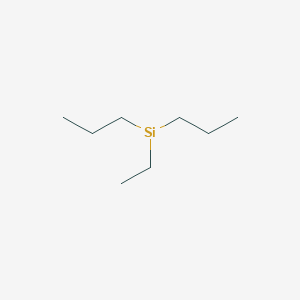

Ethyl(dipropyl)silane

Description

Evolution and Scope of Organosilicon Chemistry

The journey of organosilicon chemistry commenced in 1863 when Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane. acs.orgencyclopedia.pub This breakthrough was followed by the pioneering work of Frederic Kipping in the early 20th century, who made significant contributions by synthesizing a wide array of organosilicon compounds and coining the term "silicone". acs.org The industrial production of organosilicon materials began to take shape after 1940, with the development of silicone resins, coatings, and polymers. oup.com

The scope of organosilicon chemistry is vast, with applications in materials science, medicine, and organic synthesis. researchgate.net These compounds are integral to the production of silicones, which are used in lubricants, sealants, and adhesives. nih.govzmsilane.com

Structural Classes and Functional Diversity of Silane (B1218182) Compounds

Organosilicon compounds can be broadly categorized based on their structure and the functional groups attached to the silicon atom. nih.govacs.org The key structural classes include:

Silanes: These are compounds with the general formula R₄-nSiHn, where R is an organic group. nih.gov Alkylsilanes, a subclass of silanes, are characterized by having one or more alkyl groups bonded to a silicon atom. gelest.com

Siloxanes: These compounds feature a Si-O-Si linkage and form the backbone of silicones. nih.govacs.org

Silyl (B83357) Halides, Ethers, and Hydrides: These are important functional groups in organosilicon chemistry, often used as intermediates in synthesis. acs.org

The functional diversity of silanes is a key aspect of their utility. zmsilane.com Organofunctional silanes possess both an organic functional group and a hydrolyzable group, allowing them to act as a bridge between organic polymers and inorganic materials. ecopowerchem.comgarzantispecialties.com This dual functionality makes them valuable as coupling agents, adhesion promoters, and cross-linking agents. ecopowerchem.comscienceinfo.com

Current Research Paradigms in Organosilane Chemistry

Modern research in organosilane chemistry is focused on several key areas. There is a significant interest in developing new catalytic systems for the synthesis of organosilicon compounds, including the use of transition-metal catalysts and metal-free approaches. acs.orgresearchgate.net The development of novel organosilicon polymers with tailored properties for specific applications in electronics, biomaterials, and energy is another active area of research. wiley-vch.deacs.org Furthermore, the application of organosilanes as reagents in organic synthesis continues to be a major focus, with ongoing efforts to develop more selective and efficient reactions. researchgate.netacs.org

Properties

InChI |

InChI=1S/C8H19Si/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFASEABANUAKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](CC)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50842199 | |

| Record name | Ethyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50842199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-14-1 | |

| Record name | Ethyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50842199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of Ethyl Dipropyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organosilane Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the atomic and molecular structure of a compound. For organosilanes such as ethyl(dipropyl)silane, a combination of 1H, 13C, and 29Si NMR spectroscopy offers a complete picture of the molecule's framework.

Proton (1H) NMR spectroscopy is fundamental for identifying the types and connectivity of hydrogen atoms in a molecule. In this compound, the 1H NMR spectrum is expected to show distinct signals for the protons of the ethyl and dipropyl groups, as well as the crucial Si-H proton.

The chemical shifts (δ) are influenced by the electron density around the protons. The Si-H proton typically appears as a multiplet in the range of 3.0-4.0 ppm, a region that is relatively downfield due to the electronegativity of the silicon atom. The multiplicity of this signal arises from coupling with the protons on the adjacent methylene (B1212753) groups of the ethyl and propyl chains.

The protons of the alkyl chains will exhibit characteristic patterns. The methylene protons (CH2) directly attached to the silicon atom are expected to resonate at a higher chemical shift (around 0.5-1.0 ppm) compared to the other methylene and methyl protons of the propyl and ethyl groups, due to the deshielding effect of the silicon atom. The terminal methyl protons (CH3) of the propyl and ethyl groups will appear at the most upfield region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., triplets and sextets), which allows for the unambiguous assignment of each proton environment.

Table 1: Predicted 1H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Si-H | 3.0 - 4.0 | Multiplet | - |

| Si-CH2-CH3 | 0.5 - 1.0 | Quartet | ~7-8 |

| Si-CH2-CH2-CH3 | 0.5 - 1.0 | Triplet | ~7-8 |

| Si-CH2-CH3 | 0.9 - 1.2 | Triplet | ~7-8 |

| Si-CH2-CH2 -CH3 | 1.2 - 1.6 | Sextet | ~7-8 |

| Si-CH2-CH2-CH3 | 0.8 - 1.1 | Triplet | ~7-8 |

Note: The predicted values are based on general correlations for alkylsilanes and may vary depending on the solvent and experimental conditions.

Carbon-13 (13C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In this compound, each unique carbon atom will give rise to a distinct signal in the 13C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their proximity to the silicon atom.

Carbons directly bonded to silicon (α-carbons) in alkylsilanes typically resonate in the range of 5-15 ppm. The subsequent carbons in the alkyl chains (β and γ carbons) will appear at progressively higher chemical shifts (further downfield). This predictable trend aids in the assignment of the carbon signals. The use of proton-decoupled 13C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si-C H2-CH3 | 5 - 15 |

| Si-C H2-CH2-CH3 | 10 - 20 |

| Si-CH2-C H3 | 5 - 15 |

| Si-CH2-C H2-CH3 | 15 - 25 |

| Si-CH2-CH2-C H3 | 10 - 20 |

Note: The predicted values are based on general correlations for alkylsilanes and may vary depending on the solvent and experimental conditions.

Silicon-29 (29Si) NMR spectroscopy is a highly specific technique for probing the chemical environment of the silicon nucleus. Although 29Si has a low natural abundance (4.7%), modern NMR techniques can readily acquire 29Si spectra. The chemical shift of the 29Si nucleus is sensitive to the nature and number of substituents attached to it.

For trialkylhydrosilanes like this compound, the 29Si chemical shift is expected to appear in a characteristic upfield region, typically between -10 and -30 ppm relative to tetramethylsilane (B1202638) (TMS). The presence of a single, sharp resonance in this region would confirm the existence of a single silicon environment in the molecule. Coupling between the 29Si nucleus and the directly attached Si-H proton (1JSi-H) can also be observed, providing further structural confirmation.

Table 3: Predicted 29Si NMR Chemical Shift for this compound

| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si -H | -10 to -30 |

Note: The predicted value is based on general correlations for trialkylsilanes and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within a molecule. These techniques are complementary and offer a wealth of information for the structural characterization of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key bonds in this compound.

The most prominent and diagnostic absorption band in the FT-IR spectrum of this compound is the Si-H stretching vibration, which typically appears as a strong, sharp band in the region of 2100-2200 cm-1. aip.org The C-H stretching vibrations of the ethyl and propyl groups are expected in the 2850-2960 cm-1 region. Other characteristic vibrations include the Si-C stretching and various bending modes of the alkyl chains, which appear in the fingerprint region (below 1500 cm-1).

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm-1) | Intensity |

| C-H stretch | 2850 - 2960 | Strong |

| Si-H stretch | 2100 - 2200 | Strong, Sharp |

| CH2/CH3 bend | 1375 - 1465 | Medium |

| Si-C stretch | 600 - 800 | Medium-Weak |

Note: The predicted values are based on general correlations for alkylsilanes.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that result in a change in polarizability. Raman spectroscopy is particularly useful for observing symmetric non-polar bonds, which may be weak or absent in the FT-IR spectrum.

For this compound, the Si-H stretching vibration is also observable in the Raman spectrum, typically in the same 2100-2200 cm-1 region as in the FT-IR spectrum. The symmetric Si-C stretching vibrations of the alkyl groups are often more intense in the Raman spectrum than in the FT-IR spectrum. The C-C and C-H vibrations of the ethyl and propyl groups will also give rise to characteristic Raman signals. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm-1) | Intensity |

| C-H stretch | 2850 - 2960 | Strong |

| Si-H stretch | 2100 - 2200 | Strong |

| Si-C stretch (symmetric) | 600 - 700 | Strong |

| C-C stretch | 800 - 1200 | Medium |

Note: The predicted values are based on general correlations for alkylsilanes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural details of compounds through the analysis of their fragmentation patterns. For this compound, this technique provides crucial information for its identification and characterization.

The molecular formula for this compound is C8H20Si, which corresponds to a molecular weight of approximately 144.33 g/mol . jst.go.jp In mass spectrometry, this would be observed as the molecular ion peak (M+), representing the intact molecule that has been ionized, typically by the loss of an electron.

The fragmentation of organosilanes in MS is influenced by the stability of the resulting charged fragments. The presence of the silicon atom and the nature of the alkyl groups attached to it direct the fragmentation pathways. nih.gov A common fragmentation mechanism for alkylsilanes involves the cleavage of the silicon-carbon (Si-C) bond. jst.go.jp This cleavage leads to the formation of stable silyl (B83357) cations.

For this compound, analogous fragmentation would be expected. The cleavage of a propyl group would result in a [M-43]+ fragment, corresponding to the [Et(Pr)SiH]+ ion. The loss of the ethyl group would lead to a [M-29]+ fragment, representing the [Pr2SiH]+ ion. The relative abundance of these fragments would depend on their respective stabilities. The fragmentation patterns of various trialkylsilanes have been studied, and these studies support the general mechanism of Si-C bond cleavage leading to characteristic fragment ions. nih.govacs.org

Interactive Data Table: Key Mass Spectrometry Data for C8H20Si Isomer

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Prominent m/z Peaks |

| Trimethyl(pentyl)silane | C8H20Si | 144.33 | 73, 59 |

Application of hyphenated techniques for comprehensive analysis

To achieve a comprehensive analysis of complex mixtures containing compounds like this compound, hyphenated analytical techniques are indispensable. These techniques combine the separation power of chromatography with the identification capabilities of spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a particularly well-suited hyphenated technique for the analysis of volatile and semi-volatile compounds such as alkylsilanes. theses.fr In a GC-MS system, the gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it is introduced directly into the ion source of the mass spectrometer.

The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. This provides two key pieces of information: the retention time from the GC, which helps in identifying the compound, and the mass spectrum, which provides its molecular weight and structural information through fragmentation patterns.

The use of GC-MS allows for the confident identification of this compound even in complex matrices by matching both its retention time and its mass spectrum against known standards or spectral libraries. This dual confirmation significantly reduces ambiguity in identification. The development of advanced GC-MS methods, including the use of high-resolution columns and sensitive detectors, further enhances the ability to detect and quantify trace levels of such compounds. theses.fr

Computational Chemistry and Theoretical Investigations of Ethyl Dipropyl Silane

Reaction Mechanism Studies of Alkylsilanes

Understanding the mechanisms of reactions involving alkylsilanes is crucial for controlling their chemical transformations. Computational chemistry provides powerful tools to map out reaction pathways, identify transient species, and calculate reaction rates. nih.gov

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org Computational methods are employed to locate these saddle points on the potential energy surface, providing insight into the energy barrier of a reaction. ims.ac.jp For alkylsilane reactions, such as hydrolysis or pyrolysis, transition state analysis reveals the concerted or stepwise nature of the mechanism.

The polymerization of alkoxysilanes, for instance, is proposed to proceed via an SN2-Si mechanism involving pentacoordinate or hexacoordinate intermediates or transition states. nih.gov Computational studies have confirmed that the reaction mechanism can vary with conditions, with some evidence suggesting an SN1-Si mechanism under certain circumstances. nih.gov Methods for automatically searching for reaction pathways, such as the scaled hypersphere search method, have been successfully applied to isomerization reactions and can be used for complex organosilane reactions. researchgate.net The analysis of transition states is also critical in understanding the selectivity of reactions, such as the Grignard reaction with silanes. thieme-connect.com

Table 2: Calculated Activation Barriers for Reactions of Related Silanes

| Reaction | Computational Method | Activation Energy (kcal/mol) |

| Transmetalation of Trimethylphenylsiloxane to [Au(OH)(IPr)] | DFT | 11.8 (to form pentacoordinate intermediate) nih.gov |

| Proton transfer in Transmetalation | DFT | 14.6 nih.gov |

This table presents data for analogous reactions to illustrate typical energy barriers.

Computational kinetics provides a quantitative understanding of reaction rates. Theoretical methods can be used to calculate rate constants from first principles, often employing transition state theory. wikipedia.org These calculations require accurate determination of the energies of reactants and transition states, as well as their vibrational frequencies.

Kinetic studies on the hydrolysis of various alkoxysilanes have shown that the reaction rates are influenced by steric and electronic effects of the alkyl substituents, as well as the pH of the medium. ingentaconnect.comresearchgate.net For example, the hydrolysis rate generally decreases with larger and more branched alkyl groups. nih.gov Time-resolved studies of the gas-phase reactions of silylene (SiH₂) with methylsilanes have yielded Arrhenius parameters for these bimolecular reactions, which are consistent with fast, near-collision-controlled association processes. rsc.org While specific kinetic data for ethyl(dipropyl)silane is scarce, the rate constants and activation energies determined for other alkylsilanes provide a valuable basis for estimating its reactivity. nih.govunt.edu Various methods, including integral and differential approaches, are used to determine rate constants from experimental data, and computational tools can aid in this process. aidic.it

Table 3: Experimental Rate Constants for Hydrolysis of Various Trialkoxysilanes

| Silane (B1218182) | Conditions | Rate Constant (k) |

| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻²·³ s⁻¹ nih.gov |

| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻²·¹ s⁻¹ nih.gov |

| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃, excess water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹·⁸ s⁻¹ nih.gov |

This table shows kinetic data for related organosilanes to provide context for the reactivity of this compound.

Influence of Steric and Inductive Effects on Reactivity

The reactivity of this compound is fundamentally governed by the interplay of steric and inductive effects originating from its alkyl substituents. The silicon atom, being less electronegative and larger than carbon, is susceptible to nucleophilic attack. gelest.com However, the ethyl and two propyl groups surrounding the silicon center significantly modulate this inherent reactivity.

Steric Hindrance: The ethyl and, more substantially, the two n-propyl groups impose considerable steric bulk around the silicon atom. This steric crowding hinders the approach of nucleophiles, thereby reducing the rate of reactions such as hydrolysis or substitution. mdpi.com In reactions following an S\N2-Si mechanism, which involves a pentacoordinate silicon intermediate, the steric hindrance from the alkyl groups raises the activation energy of the transition state. nih.gov The general trend observed in the hydrolysis rates of trialkylsilanes shows a decrease in reactivity with increasing size of the alkyl groups. gelest.com For instance, the reactivity is observed to decrease in the order: (C₂H₅)₂SiH₂ > (C₂H₅)₃SiH > (C₃H₇)₃SiH. gelest.com This trend underscores the dominant role of steric hindrance in controlling the reaction kinetics of bulky alkylsilanes like this compound.

Inductive Effects: Alkyl groups, such as ethyl and propyl, are electron-donating groups through the inductive effect (+I). They increase the electron density at the silicon atom. This increased electron density destabilizes the negatively charged transition state in base-catalyzed reactions, where a nucleophile attacks the silicon atom. nih.gov Conversely, in acid-catalyzed reactions or in processes involving the formation of a silicenium ion (R₃Si⁺), the electron-donating nature of the alkyl groups helps to stabilize the positive charge on the silicon. uni-muenchen.de Studies on hydride transfer reactions from hydrosilanes to carbenium ions have shown that an increase in the electron-donating ability of the alkyl groups generally increases the reaction rate, though this can be counteracted by steric effects. uni-muenchen.de For example, while an isopropyl group is a stronger inductive donor than an n-propyl group, HSi('Pr)₃ is significantly less reactive than HSi("Pr)₃ due to greater steric hindrance. uni-muenchen.de In the case of this compound, the cumulative inductive effect of the ethyl and two propyl groups makes the silicon center more electron-rich, influencing its reaction pathways.

Table 1: Factors Influencing the Reactivity of this compound

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Steric Hindrance | The spatial bulk of the ethyl and two propyl groups impedes the approach of reactants to the silicon center. | Decreases reaction rates, particularly for S\N2-type reactions. gelest.comnih.gov |

| Inductive Effect (+I) | The ethyl and propyl groups donate electron density to the silicon atom. | Stabilizes positively charged intermediates (silicenium ions); destabilizes negatively charged transition states. nih.govuni-muenchen.de |

Molecular Dynamics and Monte Carlo Simulations for Dynamics and Interactions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools used to investigate the dynamic behavior and intermolecular interactions of molecules like this compound. mdpi.comnih.gov These methods allow for the exploration of the conformational landscape and the simulation of the molecule's behavior in various environments.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motion of a system over time by integrating Newton's equations of motion. mdpi.com For this compound, MD simulations can provide detailed insights into:

Conformational Dynamics: Tracking the rotation around the Si-C and C-C bonds to understand the flexibility of the ethyl and propyl chains and the transitions between different conformational states. icm.edu.pl

Solvent Interactions: Simulating the behavior of this compound in a solvent to study solvation effects and the arrangement of solvent molecules around the silane.

Surface Interactions: Modeling the adsorption and self-assembly of this compound on surfaces, which is crucial for applications like surface modification and the formation of self-assembled monolayers (SAMs). mdpi.comresearchgate.net Reactive MD simulations, using force fields like ReaxFF, can even model the chemical reactions involved in the formation of siloxane bonds on a substrate. researchgate.net

Monte Carlo (MC) Simulations: MC methods use random sampling to evaluate complex integrals and explore the configuration space of a system. nih.govmpg.de In the context of this compound, MC simulations can be employed to:

Determine Equilibrium Properties: Calculating thermodynamic properties such as the free energy of association with a surface or the partitioning between different phases. nih.gov

Sample Conformational Space: Efficiently exploring the vast number of possible conformations to identify low-energy structures and determine their relative populations. upc.edu

Simulate Complex Systems: MC methods are particularly useful for studying systems where the dynamics are dominated by rare events or where a full time-evolution is not necessary, such as the equilibrium structure of a monolayer. mpg.de

Both MD and MC simulations rely on accurate force fields that describe the potential energy of the system as a function of its atomic coordinates. For organosilanes, these force fields must correctly capture the unique bonding and electrostatic properties of the silicon atom.

Conformational Analysis and Stability of Alkylsilane Derivatives

The conformational preferences of this compound are determined by the rotational barriers around its single bonds, primarily the Si-C and C-C bonds. The goal of conformational analysis is to identify the most stable arrangements (conformers) of the molecule and the energy differences between them. libretexts.org

The rotation around the silicon-carbon and carbon-carbon bonds in the ethyl and propyl groups leads to various staggered and eclipsed conformations. The relative stability of these conformers is dictated by torsional strain and steric interactions (van der Waals repulsion) between the alkyl groups.

For the propyl groups attached to silicon, rotation around the Si-C₁ and C₁-C₂ bonds results in different spatial arrangements. The most stable conformations will be those that minimize gauche interactions between the bulky groups. Similar to the analysis of butane, where the anti conformation is more stable than the gauche conformation, the extended or anti-periplanar arrangements of the carbon backbones in the propyl groups relative to the other substituents on the silicon are expected to be energetically favored. libretexts.org

Table 2: Key Interactions in the Conformational Analysis of this compound

| Interaction Type | Description | Effect on Stability |

|---|---|---|

| Torsional Strain | Resistance to bond twisting from the eclipsed conformation. | Destabilizes eclipsed conformations relative to staggered ones. |

| Gauche Interaction | Steric repulsion between groups that are in a gauche relationship (60° dihedral angle). | Destabilizes the conformer; the larger the interacting groups, the greater the destabilization. libretexts.org |

| 1,3-Diaxial-like Interaction | In certain conformations, hydrogen atoms or alkyl groups on adjacent silicon and carbon atoms can experience steric clashes. | Leads to significant destabilization. |

Reactivity and Chemical Transformations of Ethyl Dipropyl Silane

Hydrolysis and Condensation Reactions of Silanes

The hydrolysis and subsequent condensation of silanes are fundamental processes in sol-gel science and surface modification technologies. unm.edu For trialkylsilanes like ethyl(dipropyl)silane, which lack readily hydrolyzable groups such as alkoxides, direct hydrolysis is not a primary reaction pathway under standard conditions. However, the principles governing the hydrolysis and condensation of related alkoxysilanes provide a framework for understanding the behavior of their silanol (B1196071) derivatives.

Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH unm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O unm.edu

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH unm.edu

These reactions, though described sequentially, can occur simultaneously after the initial hydrolysis step. gelest.com

The kinetics of silane (B1218182) hydrolysis and condensation are significantly affected by several factors, including pH, the solvent system, and the ratio of water to silane. researchgate.netnih.gov

pH: The hydrolysis rate of silane coupling agents is slowest at a neutral pH of 7. cfmats.com Both acidic and alkaline conditions have a pronounced catalytic effect, accelerating the reaction. cfmats.comgelest.com Under acidic conditions (pH 3-5), the reaction is catalyzed by the protonation of the alkoxy group, which makes it a better leaving group. cfmats.comgelest.com In alkaline environments, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edunih.gov Generally, the rate of hydrolysis is significantly greater under acidic catalysis than basic catalysis. gelest.com The condensation reaction rate is also pH-dependent, with a minimum rate typically observed around pH 4. researchgate.net

Water/Silane Ratio: The stoichiometric amount of water required for the complete hydrolysis of a silane depends on the number of hydrolyzable groups it contains. nih.gov Increasing the water content generally enhances the hydrolysis reaction up to a certain point. nih.gov An excess of water can inhibit the reaction, likely due to changes in the solubility of the alkoxysilane. nih.gov For amino-bearing silanes, an increase in water content can hinder self-condensation, whereas for other functionalized silanes, it may favor both hydrolysis and condensation. researchgate.net High water-to-silane ratios in base-catalyzed systems tend to produce highly branched, colloidal particles, while low ratios in acid-catalyzed systems result in more linear, weakly branched polymers. unm.edu

The following table summarizes the general influence of these parameters on the hydrolysis and condensation of alkoxysilanes, which serves as a model for the behavior of silanols derived from compounds like this compound.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure (General) |

| Low pH (Acidic) | High | Low (minimum around pH 4) | Weakly branched, linear-like polymers |

| Neutral pH (~7) | Minimum | Slow | Very slow reaction |

| High pH (Basic) | High | High | Highly branched, colloidal particles |

| Low Water/Silane Ratio | Dependent on other factors | Favors less cross-linking | More linear structures |

| High Water/Silane Ratio | Increases up to a limit | Favors more cross-linking | More condensed, particulate structures |

| Co-solvent (e.g., Ethanol) | Can increase rate by improving solubility | Influenced by polarity and water miscibility | Dependent on overall conditions |

The foundational step in the condensation of silanes is the formation of silanol (Si-OH) groups. For alkoxysilanes, this occurs through hydrolysis. unm.edugelest.com The resulting silanols are key reactive intermediates. researchgate.net These silanol groups can then undergo condensation reactions with other silanols or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol as a byproduct, respectively. unm.eduresearchgate.net The formation of these linkages is the basis for the creation of polysiloxane networks. researchgate.net The stability of the intermediate silanols is influenced by the reaction conditions; for example, they are notably stable in acidic environments, which slows their self-condensation. researchgate.net The interconversion between surface siloxane bonds and silanol groups can be a reversible process, influenced by factors like hydration and dehydration at room temperature. umb.edu

Self-condensation refers to the reaction between two identical silanol-containing molecules to form a dimer, which can then react further. libretexts.org This process, when repeated, leads to the formation of oligomers and eventually high-molecular-weight polymers, a process known as polycondensation. gelest.comlibretexts.org The degree of polymerization is dictated by factors such as the amount of available water and the nature of the organic substituents on the silicon atom. gelest.com If a silane with low water solubility is added to water, a high degree of polymerization is generally favored. gelest.com The structure of the resulting polysiloxane is also heavily dependent on the reaction catalysis; acid-catalyzed processes tend to yield "polymeric" networks, while base-catalyzed reactions often result in more "colloidal" or particulate structures. unm.edu

Oxidative Addition and Silylation Reactions

This compound, containing a reactive silicon-hydride (Si-H) bond, can participate in oxidative addition reactions, a fundamental step in many organometallic catalytic cycles. libretexts.orgumb.edu In this process, a low-valent metal complex inserts into the Si-H bond, leading to an increase in the metal's oxidation state and coordination number. nih.gov This reaction typically proceeds via a concerted mechanism, often involving an intermediate σ-complex where the Si-H bond coordinates to the metal center before cleavage. umb.eduresearchgate.net The oxidative addition of silanes to transition metals like palladium, rhodium, platinum, and nickel is a key step in processes such as hydrosilylation. researchgate.netnih.govrsc.org The reaction is generally reversible, and the position of the equilibrium is influenced by the electronic properties of the silane and the metal complex. nih.gov

Silylation is a chemical process where a silyl (B83357) group is introduced into a molecule. This compound can act as a silylating agent, for example, in the silylation of alcohols, phenols, and carboxylic acids to form silyl ethers and silyl esters, respectively. researchgate.net This transformation is often used as a protective strategy in organic synthesis. Silyl lithium reagents, which can be generated from the corresponding chlorosilanes, are potent nucleophiles for silylation reactions, capable of reacting with alkyl halides to form tetraorganosilanes. organic-chemistry.org Transition-metal catalysts, including palladium, platinum, and rhodium complexes, are also employed to facilitate the silylation of aryl halides with hydrosilanes. escholarship.orgpatsnap.com

Catalytic Transformations Involving this compound

This compound can be a key reactant in various catalytic transformations, most notably in hydrosilylation reactions.

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. rsc.orgprinceton.edu This reaction is a highly atom-economical method for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds and for cross-linking silicone polymers. rsc.orgsigmaaldrich.com The reaction requires a catalyst, with platinum complexes like Speier's and Karstedt's catalysts being the most common in industrial applications. rsc.orgprinceton.edu However, catalysts based on other metals such as rhodium, iridium, nickel, and iron are also effective. rsc.orgsigmaaldrich.com

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. princeton.edusigmaaldrich.com It involves the following key steps:

Oxidative addition of the silane (e.g., this compound) to the metal center.

Coordination of the unsaturated compound (e.g., an alkene) to the resulting metal-silyl-hydride complex.

Insertion of the alkene into either the metal-hydride or metal-silyl bond.

Reductive elimination of the final organosilane product, regenerating the catalyst.

Tertiary silanes, such as this compound, are industrially relevant for these processes. sigmaaldrich.com For example, nickel catalysts with α-diimine ligands have demonstrated high efficiency in the hydrosilylation of alkenes with tertiary silanes. sigmaaldrich.com

Role as Ligands in Metal Complexes for Catalysis

This compound, while a structurally simple organosilane, has been investigated for its role as a ligand in transition metal complexes, particularly in the realm of catalysis. Its interaction with metal centers is primarily through the Si-H bond, forming σ-silane complexes. This coordination can activate the silicon-hydrogen bond, facilitating a variety of catalytic transformations. Research in this area, though not as extensive as for other silanes, has provided insights into how the electronic and steric properties of the ethyl and propyl groups on the silicon atom influence the stability and reactivity of the resulting metal complexes and their subsequent catalytic performance.

The primary catalytic application where this compound and analogous trialkylsilanes have been explored is in hydrosilylation reactions. In these processes, the Si-H bond adds across a carbon-carbon or carbon-heteroatom multiple bond. The metal complex acts as a catalyst by bringing the silane and the unsaturated substrate into proximity within its coordination sphere and lowering the activation energy for the addition reaction.

While specific studies focusing exclusively on this compound are limited, research on similar trialkylsilanes like triethylsilane (Et3SiH) provides a strong basis for understanding its potential catalytic applications. For instance, studies on the catalytic methanolysis of triethylsilane in the presence of chromium carbonyl complexes, such as Cr(CO)5(η2-HSiEt3), demonstrate the activation of the Si-H bond by the metal center. nih.gov This activation facilitates the reaction with nucleophiles like methanol. nih.gov It is inferred that this compound would behave similarly, participating as a ligand to enable such transformations.

Furthermore, palladium-catalyzed reactions represent another area where silanes like this compound can act as crucial ligands or reagents. In palladium-catalyzed cross-coupling reactions, for example, silyl-palladium intermediates are proposed. While direct evidence for an this compound-palladium complex in a catalytic cycle is not extensively documented in publicly available research, the principles of oxidative addition of the Si-H bond to a low-valent palladium center are well-established for other silanes.

In the context of polymerization, silanes can function as chain transfer agents, a role where the silane coordinates to the metal catalyst. Research on palladium diimine-catalyzed ethylene (B1197577) polymerization has shown that the addition of silanes can control the molecular weight of the resulting polymer. researchgate.net This process involves the interaction of the silane with the palladium catalyst, suggesting a ligand-like role for the silane during the chain transfer step. researchgate.net

Catalytic Performance Data

Detailed catalytic performance data for metal complexes specifically featuring this compound as a ligand are not widely available in the reviewed literature. However, data from analogous systems provide a valuable reference for its potential efficacy.

| Metal/Catalyst System | Catalytic Reaction | Substrate | Silane | Product | Yield (%) | Selectivity | Turnover Number (TON) | Reference |

| α-Diimine Nickel Catalysts | Alkene Hydrosilylation | 1-Octene | Triethoxysilane (B36694) | n-Octyltriethoxysilane | 96 | >98% anti-Markovnikov | - | princeton.eduresearchgate.net |

| Chromium pentacarbonyl | Methanolysis | Methanol | Triethylsilane | Triethylmethoxysilane | Catalytic | - | - | nih.gov |

| Palladium diimine complexes | Ethylene Polymerization (Chain Transfer) | Ethylene | Triethylsilane | Polyethylene (reduced MW) | - | - | - | researchgate.net |

| Platinum(II) Di-ω-alkenyl Complexes | Olefin Hydrosilylation | Various olefins | - | anti-Markovnikov product | High | Excellent | up to 200000 | illinois.edu |

This table illustrates the types of catalytic reactions and the performance metrics that would be relevant for evaluating metal complexes of this compound. The data for triethoxysilane and triethylsilane suggest that high yields and selectivities are achievable in hydrosilylation and that silanes can effectively participate in polymerization catalysis.

In-depth Analysis of this compound: A Chemical Overview

A comprehensive review of the chemical compound this compound reveals a significant lack of specific, detailed scientific literature and data. While the broader class of alkylsilanes, to which this compound belongs, is extensively studied and utilized in various fields, information focusing solely on this compound is exceptionally scarce.

Initial searches for the properties, synthesis, and applications of this compound yield results for related but distinct compounds such as dithis compound, ethyltripropylsilane, and other various alkylsilanes. This suggests that this compound is not a commonly synthesized or commercially significant compound, leading to a dearth of dedicated research.

The provided outline focuses on the "Applications of Alkylsilanes in Advanced Materials Science Research," indicating a general interest in this class of compounds. Alkylsilanes are indeed crucial in materials science, serving as precursors for polymers, as surface modifying agents, and as coupling agents. For instance, various alkylsilanes are used in the sol-gel process to create hybrid organic-inorganic materials and to functionalize surfaces to enhance adhesion or introduce hydrophobicity. mdpi.comgoogle.comevonik.comgelest.com They also play a role in the synthesis of nanomaterials by controlling particle growth. mdpi.commdpi.comrsc.org

However, due to the strict constraint to focus solely on this compound, it is not possible to construct a detailed, scientifically accurate article that adheres to the requested structure. The specific research findings, data tables, and in-depth discussions required for each subsection of the outline are not available for this particular molecule in the public domain or scientific databases.

Therefore, while the applications listed in the outline are highly relevant to the general class of alkylsilanes, the absence of specific data for this compound prevents the generation of the requested focused article. Further research would be required to synthesize and characterize this specific compound to provide the detailed information necessary to fulfill the outlined sections.

Tabulated Data of Related Alkylsilanes

As a reference, the following tables provide data for structurally similar and more commonly documented alkylsilanes.

Table 1: Physical and Chemical Properties of Related Silanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Dithis compound | 994-59-2 | C₁₀H₂₄Si | 172.38 | 184.4 | 0.751 |

| Ethylsilane | 2814-79-1 | C₂H₈Si | 60.17 | -14 | 0.640 |

| Ethyltripropylsilane | Not Available | C₁₁H₂₆Si | 186.41 | Not Available | Not Available |

| Triethoxy(ethyl)silane | 78-07-9 | C₈H₂₀O₃Si | 192.33 | 158-160 | 0.895 |

Data sourced from various chemical suppliers and databases. mdpi.comacs.orgrsc.org

Applications of Alkylsilanes in Advanced Materials Science Research

Role in Advanced Coatings and Films

There is a significant lack of specific research data on the direct application of Ethyl(dipropyl)silane in advanced coatings and films. General principles of alkylsilanes suggest potential utility as adhesion promoters or for surface modification, but dedicated studies on this compound are not available.

Exploring Novel Applications in Specialized Material Systems

No specific research has been identified that explores the use of this compound in novel or specialized material systems. Its potential as a precursor for chemical vapor deposition (CVD) or as a coupling agent in unique composites has not been a subject of published research. gelest.comsigmaaldrich.com

Future Research Directions and Emerging Trends in Alkylsilane Chemistry

Development of Sustainable Synthesis Methods

A primary driver in contemporary chemical research is the development of environmentally benign and sustainable synthetic methodologies. In the context of alkylsilanes, this translates to exploring greener reaction conditions, minimizing waste, and utilizing renewable resources. Future research will likely focus on:

Catalyst Development: The exploration of earth-abundant and non-toxic metal catalysts, such as those based on iron, copper, and zinc, to replace precious metal catalysts like platinum and rhodium in hydrosilylation and other silane-related reactions. nih.gov The development of recyclable catalysts is also a key area of interest.

Solvent-Free and Alternative Solvent Systems: Reducing the reliance on volatile organic solvents is a critical aspect of green chemistry. Research into solvent-free reaction conditions or the use of more environmentally friendly solvents like water, ionic liquids, or supercritical fluids for silane (B1218182) synthesis and modification will be a significant trend.

Energy Efficiency: Investigating alternative energy sources, such as microwave irradiation or photochemical methods, to drive silane reactions at lower temperatures and with shorter reaction times, thereby reducing energy consumption. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. For alkylsilane chemistry, this integration can accelerate discovery and provide deeper mechanistic insights.

Reaction Mechanism Elucidation: Computational tools, such as Density Functional Theory (DFT), can be employed to model reaction pathways, predict transition states, and understand the electronic and steric effects that govern the reactivity and selectivity of alkylsilanes in various transformations. acs.org This can aid in the rational design of new catalysts and reagents.

Predictive Modeling of Properties: Computational methods can be used to predict the physical, chemical, and spectroscopic properties of novel alkylsilane compounds before their synthesis. acs.orgacs.org This can help to prioritize synthetic targets and streamline the discovery process. For instance, properties like boiling point, density, and even NMR and IR spectra can be estimated with increasing accuracy. acs.orgacs.org

Materials Design: In materials science applications, computational simulations can be used to predict how the incorporation of different alkylsilanes will affect the bulk properties of polymers and other materials, guiding the design of new materials with tailored functionalities.

Exploration of New Catalytic Applications

While alkylsilanes are well-established as reducing agents and in hydrosilylation reactions, their full catalytic potential is yet to be unlocked. Future research is expected to explore their use in a broader range of catalytic transformations.

Cross-Coupling Reactions: Investigating the use of alkylsilanes as coupling partners in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This could provide alternative and potentially more sustainable routes to complex organic molecules.

Surface Modification and Catalysis: The ability of alkylsilanes to functionalize surfaces can be harnessed to create novel heterogeneous catalysts. By anchoring catalytic species to surfaces modified with specific alkylsilanes, it may be possible to develop highly active, selective, and recyclable catalytic systems.

Polymerization Catalysis: Exploring the role of alkylsilanes as co-catalysts or activators in polymerization reactions, potentially leading to new polymers with unique properties and architectures.

Q & A

Basic: What are the established laboratory synthesis protocols for Ethyl(dipropyl)silane, and how do reaction conditions influence yield?

This compound is typically synthesized via hydrosilylation reactions or alkylation of chlorosilanes. A common method involves reacting tripropylsilane with ethyl Grignard reagents (e.g., ethylmagnesium bromide) in anhydrous ether under inert atmosphere. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of silane to Grignard reagent) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) is critical to isolate the product from residual alkyl halides or unreacted silane .

Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation. For example:

- ¹H NMR : Peaks at δ 0.5–1.0 ppm (Si-CH₂ protons) and δ 1.2–1.6 ppm (ethyl/dipropyl methyl groups).

- ²⁹Si NMR : A singlet near δ 10–20 ppm confirms the silicon environment.

Gas Chromatography-Mass Spectrometry (GC-MS) with a nonpolar column (e.g., DB-5) is used to verify purity, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies Si-C (~1250 cm⁻¹) and Si-H (~2100 cm⁻¹) bonds. Cross-validation with elemental analysis (C, H, Si) is recommended to resolve ambiguities .

Advanced: How can contradictory spectral data (e.g., NMR or IR) for this compound derivatives be systematically resolved?

Contradictions often arise from impurities, solvent effects, or stereochemical variations. A tiered approach is recommended:

Repurification : Re-distill the compound to eliminate contaminants.

Solvent Comparison : Acquire spectra in multiple solvents (CDCl₃, DMSO-d₆) to assess peak shifts.

Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental data.

Advanced Techniques : Employ 2D NMR (COSY, HSQC) or X-ray crystallography for stereochemical confirmation.

Document discrepancies in supplementary materials to guide future reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.